molecular formula C10H13ClF3N3 B7853121 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride

Cat. No.: B7853121
M. Wt: 267.68 g/mol
InChI Key: WMYXWAWARZIWEB-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring is constructed using a suitable starting material, such as 2-aminopyridine, which undergoes a series of reactions to introduce the trifluoromethyl group at the 3-position.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfone).

  • Coupling with Piperazine: The modified pyridine is then coupled with piperazine to form the final compound. This step often involves nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group or other substituents on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) and suitable solvents (e.g., dimethylformamide, acetonitrile).

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

  • Reduction: Reduced forms of the compound, which may have different functional groups.

  • Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems.

  • Industry: Utilized in the production of materials with specific properties, such as increased resistance to degradation and improved thermal stability.

Mechanism of Action

The mechanism by which 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

  • 1-(3-Trifluoromethyl)pyridin-2-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

  • 3-(Trifluoromethyl)pyridine: A simpler compound without the piperazine ring.

  • Trifluoromethylated Pyridine Derivatives: Various other pyridine derivatives with different substituents.

Uniqueness: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride stands out due to its combination of the trifluoromethyl group and the piperazine ring, which provides unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3.ClH/c11-10(12,13)8-2-1-3-15-9(8)16-6-4-14-5-7-16;/h1-3,14H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYXWAWARZIWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87394-50-1
Record name 87394-50-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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